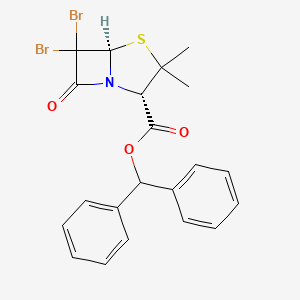

Benzhydryl 6,6-dibromopenicillanate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzhydryl 6,6-dibromopenicillanate, also known as this compound, is a useful research compound. Its molecular formula is C21H19Br2NO3S and its molecular weight is 525.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Debromination Reactions

Benzhydryl 6,6-dibromopenicillanate undergoes selective debromination under controlled conditions. A bisulfite-mediated process converts it to monobromo derivatives, retaining stereochemical integrity:

This method avoids toxic tin hydrides used historically . The α-configuration is favored at higher temperatures due to steric relief between the bromine and β-methyl group .

Grignard Reagent Additions

The dibrominated structure reacts with organomagnesium reagents to form 6-alkyl/aryl derivatives:

Example Reaction

Benzhydryl 6 6 dibromopenicillanate+RMgX→Benzhydryl 6 R penicillanate+MgBr2

Steric effects from the benzhydryl group direct nucleophilic attack to the less hindered α-face .

Conjugate Additions and Reductions

The compound participates in Michael additions with acrylates/acrylamides, followed by stereoselective reductions:

Stepwise Process

-

Conjugate Addition :

Dibromopenicillanate+CH CHCOOR→6 Vinylpenicillanate -

Reduction :

6 VinylpenicillanateBu SnH6 Alkylpenicillanate

| Substrate | Product | Reduction Agent | Yield |

|---|---|---|---|

| Methyl acrylate | 6β-Methoxycarbonylethyl derivative | Bu₃SnH | 65% |

| Acrylamide | 6β-Carbamoylethyl derivative | Bu₃SnH | 58% |

These products exhibit instability, often rearranging to thiazepinones .

Metal-Catalyzed Reactions

Transition metals facilitate alcoholysis and rearrangement:

| Catalyst | Alcohol (ROH) | Major Product | Byproduct |

|---|---|---|---|

| Cu(acac)₂ | MeOH | 6α-Methoxypenicillanate | Thiazepine isomers |

| Rh₂(OAc)₄ | EtOH | 6α-Ethoxypenicillanate | Thiazepine isomers |

Mechanistic studies propose oxonium ylide intermediates that rearrange to thiazepines or retain alkoxy groups .

Oxidation to Sulfone Derivatives

Controlled oxidation modifies the sulfur center:

| Oxidizing Agent | Conditions | Product | Molecular Weight |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | This compound sulfone | 557.25 g/mol |

Sulfonation enhances electrophilicity at the β-lactam carbonyl, improving reactivity toward nucleophiles .

Key Stability and Reactivity Data

| Property | Value/Outcome | Source |

|---|---|---|

| Hydrolysis Resistance | Stable against β-lactamases (>24h) | |

| Thermal Decomposition | Onset at 180°C | |

| Solubility in THF | 25 mg/mL at 25°C |

属性

分子式 |

C21H19Br2NO3S |

|---|---|

分子量 |

525.3 g/mol |

IUPAC 名称 |

benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H19Br2NO3S/c1-20(2)16(24-18(26)21(22,23)19(24)28-20)17(25)27-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1 |

InChI 键 |

SSLOATPLZXISQE-QFBILLFUSA-N |

手性 SMILES |

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

规范 SMILES |

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

同义词 |

benzhydryl 6,6-dibromopenicillanate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。